REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.[F:12][C:13]([F:24])([F:23])[C:14]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)=[O:15].[BH3-]C#N.[Na+]>CO.C(O)(=O)C.C(O)(=O)C>[CH3:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH:9][CH:19]2[CH2:20][CH2:21][N:16]([C:14](=[O:15])[C:13]([F:12])([F:23])[F:24])[CH2:17][CH2:18]2)=[CH:6][CH:5]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
5.065 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCC(CC1)=O)(F)F
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
4-(4-methylbenzylamine) 1-(trifluoroacetyl) piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methanol acetic acid
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
under stirring until pH 5
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CONCENTRATION
|
Details
|
After 20 hours the reaction was concentrated
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
transferred to a reparatory funnel
|
Type
|
ADDITION
|
Details
|
containing dichloromethane
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
ADDITION
|
Details
|
The aqueous phase was made basic by addition of Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
afforded
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(CNC2CCN(CC2)C(C(F)(F)F)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |